![molecular formula C19H18BrN3O B1670191 (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide CAS No. 856243-80-6](/img/structure/B1670191.png)
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Overview
Description
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide, also known as BPCA, is a synthetic compound that has been studied for its potential applications as a drug. BPCA is a small molecule with a molecular weight of about 310 Da and a structure consisting of a bromopyridine moiety linked to an acrylamide through a cyano group. BPCA has been studied in a variety of biological systems and has shown promise as a potential therapeutic agent.
Scientific Research Applications
Molecular Engineering for Solar Cell Applications
Novel organic sensitizers, including those with acrylamide derivatives, have been engineered for solar cell applications. These compounds, when anchored onto TiO2 films, exhibit high incident photon to current conversion efficiency, suggesting their potential in enhancing solar energy conversion (Kim et al., 2006).
Smart Polyacrylamide Solubility
Acrylamide copolymers have been studied for their "smart" reversible redox behavior, which can lead to changes in their solubility at different temperatures (Fu et al., 2010). This property can be utilized in various applications, including drug delivery systems and smart materials.
Lanthanide-based Metallopolymers for Detection
A study on lanthanide-based metallopolymer, incorporating acrylamide derivatives, demonstrated its potential as a fluorescence sensor for detecting pyrophosphate in nanomolar scale. Such materials could be applied in environmental monitoring and biomedical research (Zhang et al., 2019).
Solubility Studies for Polymerization Reactions
Research on the solubilities of acrylamide derivatives in various solvent mixtures provides essential data for industrial product and process design, highlighting their importance in polymerization reactions (Yao et al., 2010).
Inhibition Studies for Tyrosine Kinase
Acrylamide derivatives have been explored as inhibitors for tyrosine kinase, which are essential for the development of cancer therapeutics. Such studies focus on the design of compounds with increased solubility and potency, potentially leading to new treatments for cancer (Smaill et al., 2001).
Mechanism of Action
Target of Action
Degrasyn is a cell-permeable deubiquitinase (DUB) inhibitor . It directly inhibits the DUB activity of several enzymes, including USP9x, USP5, USP14, and UCH37 . These enzymes play crucial roles in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair .
Mode of Action
Degrasyn interacts with its targets by binding to various cysteine residues of essential proteins in a reversibly covalent manner . This interaction is facilitated by the electrophilic α-cyanoacrylamide moiety of Degrasyn, which acts as a Michael acceptor . This binding leads to the inhibition of the target enzymes, thereby affecting their function .
Biochemical Pathways
The inhibition of DUBs by Degrasyn affects several biochemical pathways. For instance, it has been shown to impact cell wall, lipid, and histidine biosynthesis . The compound’s interaction with its targets leads to the modification of these pathways, resulting in downstream effects that influence cellular functions .
Pharmacokinetics
Its ability to permeate cells suggests that it may have good bioavailability .
Result of Action
Degrasyn has been shown to have anti-cancer and antimicrobial activity . It induces apoptosis of leukemia cells and exhibits antimicrobial activity against multi-resistant Staphylococcus aureus . These effects are attributed to the inhibition of DUBs and the subsequent changes in cellular processes .
properties
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDOPKHSVQTSJY-VMEIHUARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459281 | |
Record name | WP1130 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856243-80-6 | |
Record name | Degrasyn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856243-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WP1130 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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